Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride
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Overview
Description
Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride involves multiple steps. The initial step typically includes the preparation of the benzoic acid derivative, followed by the introduction of the trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions, where functional groups are replaced by halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-: Lacks the thio group, resulting in different chemical properties.
Benzoic acid, 2-((3-(trifluoromethyl)thio)phenyl)amino)-: Similar structure but without the piperazinyl group, affecting its biological activity.
Uniqueness
The presence of both trifluoromethyl and piperazinyl groups in Benzoic acid, 2-((3-((trifluoromethyl)thio)phenyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride imparts unique chemical and biological properties. These groups enhance its stability, solubility, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
69838-61-5 |
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Molecular Formula |
C27H27Cl2F6N3O2S |
Molecular Weight |
642.5 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[3-(trifluoromethylsulfanyl)anilino]benzoate;dihydrochloride |
InChI |
InChI=1S/C27H25F6N3O2S.2ClH/c28-26(29,30)19-5-3-7-21(17-19)36-13-11-35(12-14-36)15-16-38-25(37)23-9-1-2-10-24(23)34-20-6-4-8-22(18-20)39-27(31,32)33;;/h1-10,17-18,34H,11-16H2;2*1H |
InChI Key |
ROOVAFMVPGSSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=CC(=CC=C3)SC(F)(F)F)C4=CC=CC(=C4)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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